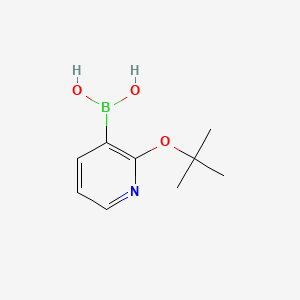![molecular formula C6H5FN4 B567709 6-Fluor-[1,2,4]triazolo[1,5-a]pyridin-2-amin CAS No. 1245644-40-9](/img/structure/B567709.png)
6-Fluor-[1,2,4]triazolo[1,5-a]pyridin-2-amin
Übersicht
Beschreibung
“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit dem [1,2,4]triazolo[1,5-a]pyrimidin-Gerüst, das in 6-Fluor-[1,2,4]triazolo[1,5-a]pyridin-2-amin vorhanden ist, wurden als antibakteriell und antifungizid beschrieben .
Antivirale Aktivität
Diese Verbindungen haben sich auch als antiviral erwiesen, wodurch sie für die Entwicklung neuer antiviraler Medikamente möglicherweise nützlich sind .
Antiparasitäre Aktivität
Die [1,2,4]triazolo[1,5-a]pyrimidine haben eine antiparasitäre Aktivität gezeigt. Dies deutet darauf hin, dass this compound bei der Entwicklung von Antiparasitika verwendet werden könnte .
Antikrebsaktivität
Es wurde berichtet, dass der [1,2,4]triazolo[1,5-a]pyrimidin-Teil Antikrebs-Eigenschaften hat. Daher könnte this compound möglicherweise zur Krebsbehandlung eingesetzt werden .
Behandlung von neurologischen Erkrankungen
Einige Verbindungen mit dem [1,2,4]triazolo[1,5-a]pyrimidin-Teil wurden bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Schlaflosigkeit eingesetzt .
Anwendung im Herz-Kreislauf-Bereich
Verbindungen mit der [1,2,4]triazolo[1,5-a]pyrimidin-Struktur wurden als potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt .
Anwendungen in der Landwirtschaft
Diese Verbindungen haben auch in der Landwirtschaft Aufmerksamkeit erregt, da sie bemerkenswerte biologische Aktivitäten in verschiedenen Bereichen zeigen, z. B. herbizide und antifungizide .
Anwendungen in der Materialwissenschaft
Verbindungen mit der [1,2,4]triazolo[1,5-a]pyrimidin-Struktur haben verschiedene Anwendungen in der Materialwissenschaft .
Wirkmechanismus
Target of Action
Compounds with a similar triazolo[1,5-a]pyrimidines moiety have been associated with anti-inflammatory activity .
Mode of Action
Compounds with a similar structure have been found to inhibit phosphodiesterase (pde), leading to an increase in cyclic adenosine monophosphate (camp) levels . This can result in various physiological effects, including vasodilation in the cardiovascular system .
Biochemical Pathways
Pde inhibitors, which this compound may potentially be, are known to affect the camp pathway . Increased cAMP levels can lead to a variety of downstream effects, including the activation of protein kinase A, which can influence numerous cellular processes .
Result of Action
Compounds with a similar structure have been associated with anti-inflammatory activity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), which is crucial for regulating intracellular levels of cAMP . By inhibiting PDE, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can modulate various signaling pathways that depend on cAMP as a second messenger. Additionally, this compound may interact with other proteins involved in signal transduction, potentially affecting their activity and downstream effects.
Cellular Effects
The effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cAMP phosphodiesterase, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine increases intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently alter the phosphorylation state of various target proteins . This can lead to changes in gene expression and metabolic processes, ultimately affecting cell function. Furthermore, the compound’s interaction with other signaling proteins may result in diverse cellular responses, depending on the specific cell type and context.
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cAMP phosphodiesterase, inhibiting its activity and preventing the breakdown of cAMP . This leads to an accumulation of cAMP within the cell, which can activate PKA and other cAMP-dependent pathways. Additionally, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby exerting a broad range of effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is relatively stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression or metabolic adjustments, which can alter the compound’s overall impact on cell function.
Dosage Effects in Animal Models
The effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine in animal models vary with different dosages. At lower doses, the compound may exert beneficial effects by modulating cAMP levels and enhancing signal transduction pathways. At higher doses, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine may cause toxic or adverse effects, such as disrupting normal cellular functions or inducing apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. Careful dosage optimization is essential to maximize the therapeutic potential of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine while minimizing its adverse effects.
Metabolic Pathways
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative reactions, catalyzed by cytochrome P450 enzymes . These reactions result in the formation of metabolites that may retain biological activity or be further processed for excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between different tissues and conditions.
Transport and Distribution
The transport and distribution of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine may bind to specific proteins that facilitate its localization to particular cellular compartments or organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine may localize to the cytoplasm, where it can interact with cAMP phosphodiesterase and other signaling proteins. Alternatively, it may be transported to the nucleus, where it can influence gene expression by modulating transcription factors or other nuclear proteins. The precise subcellular localization of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is essential for understanding its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQEYATZMUNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712400 | |
| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-40-9 | |
| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)







